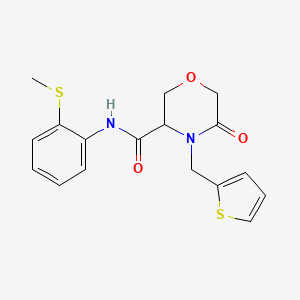
N-(2-(methylthio)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(methylthio)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O3S2 and its molecular weight is 362.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(methylthio)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C14H15N3O2S2
- Molecular Weight : 315.35 g/mol
- CAS Number : 1396710-44-3
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antiviral Activity : Compounds in the morpholine class have shown potential as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes or pathways.
- Anticancer Properties : Morpholine derivatives have been studied for their ability to induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit inflammatory mediators, contributing to their therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
-
Antiviral Efficacy Against HCV :
A study demonstrated that derivatives similar to this compound effectively inhibited the activity of HCV NS5B polymerase with an IC50 value of 32.2 μM, indicating significant antiviral potential . -
Anticancer Properties :
In vitro studies on various cancer cell lines showed that morpholine derivatives induced apoptosis at concentrations as low as 0.26 μM. These findings suggest a strong correlation between structural modifications and enhanced biological activity against cancer cells . -
Anti-inflammatory Potential :
Research involving mouse splenocytes indicated that certain morpholine derivatives could significantly inhibit pro-inflammatory cytokines, showcasing their potential for treating inflammatory conditions .
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-23-15-7-3-2-6-13(15)18-17(21)14-10-22-11-16(20)19(14)9-12-5-4-8-24-12/h2-8,14H,9-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDAGPRSSJRYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














